molecular formula C11H21NO2 B1468860 2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one CAS No. 1342659-17-9

2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one

Cat. No.: B1468860
CAS No.: 1342659-17-9
M. Wt: 199.29 g/mol
InChI Key: AOFQKXCRJAKZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one is a specialist organic compound designed for use in advanced chemical synthesis and drug discovery programs. The molecule features a 3-hydroxyazetidine ring, a valuable nitrogen-containing heterocycle known for its role as a scaffold in medicinal chemistry. This structural motif is frequently explored in the development of pharmacologically active agents, including potential antitumor compounds, as azetidin-2-one derivatives have been investigated for their antiproliferative activity in cancer cell lines . The ethyl-hexanone chain may contribute to enhanced lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets. This product is provided for research applications as a building block to create novel molecular entities for screening and development. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to laboratory safety guidelines. Specific data on the mechanism of action, spectrum of activity, and research applications for this exact compound are not currently available in the searched literature and require further experimental validation.

Properties

IUPAC Name

2-ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-5-6-9(4-2)11(14)12-7-10(13)8-12/h9-10,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFQKXCRJAKZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₁₀H₁₉N₁O₂
  • Molecular Weight : 185.27 g/mol

This compound features a hexanone backbone with an ethyl group and a hydroxyazetidine moiety, which may contribute to its biological activities.

Inhibition of Enzymatic Activity

Recent studies have highlighted the compound's role in inhibiting specific enzymes, particularly 11β-hydroxysteroid dehydrogenase (11β-HSD). This enzyme is crucial in the metabolism of cortisol, and its inhibition may have significant implications for metabolic disorders.

  • In vitro Studies : The compound has been shown to inhibit 11β-HSD1 activity effectively. For instance, one study reported that related compounds demonstrated IC₅₀ values ranging from 0.31 µM to 5.44 µM, indicating strong inhibitory potential against this enzyme .
CompoundIC₅₀ (µM)% Inhibition at 10 µM
This compoundTBDTBD
Carbenoxolone0.1582.82
Other derivatives1.19 - 5.4469.22 - 76.40

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : By inhibiting enzymes like 11β-HSD, the compound may alter cortisol metabolism, potentially benefiting conditions like metabolic syndrome and Cushing's disease .
  • Cell Signaling Modulation : The presence of the hydroxyazetidine moiety may influence cell signaling pathways involved in proliferation and apoptosis.

Study on Metabolic Disorders

A notable study investigated the effects of compounds similar to this compound on metabolic syndrome parameters. The results indicated a reduction in cortisol levels and improvements in glucose metabolism in animal models treated with these compounds .

Clinical Implications

Given its enzyme inhibitory effects, there is potential for developing this compound into a therapeutic agent for conditions characterized by elevated cortisol levels, such as:

  • Cushing's Syndrome
  • Metabolic Syndrome
  • Type 2 Diabetes

Comparison with Similar Compounds

α-Pyrrolidinohexanophenone (α-PHP)

  • Structure : 1-Phenyl-2-(pyrrolidine-1-yl)hexan-1-one (IUPAC name) .
  • Key Differences: Heterocycle: α-PHP contains a five-membered pyrrolidine ring, whereas the target compound features a smaller azetidine ring. Azetidine’s reduced ring size may increase ring strain but improve metabolic stability compared to pyrrolidine .
  • Physicochemical Data :

    Property α-PHP 2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one (Inferred)
    Molecular Weight (g/mol) 245.36 ~213.3 (estimated)
    Water Solubility 39.83 mg/L Likely higher due to hydroxyl group

N-iP Hexedrone (1-Phenyl-2-[(propan-2-yl)amino]hexan-1-one)

  • Structure: Features a hexanone backbone with a phenyl group and isopropylamine substituent .
  • Key Differences :
    • Aromatic vs. Heterocyclic Substituents : N-iP Hexedrone’s phenyl group contributes to lipophilicity, whereas the azetidine in the target compound may reduce logP values.
    • Bioactivity : Aryl-substituted ketones like N-iP Hexedrone are often associated with stimulant effects, while azetidine derivatives are explored for diverse applications, including pharmaceuticals and organic electronics .

2-Ethyl-1-(thieno[3,4-b]thiophen-2-yl)hexan-1-one (TTEH)

  • Structure: Hexanone substituted with a thienothiophene group, used in organic electronic materials .
  • Key Differences: Electron-Deficient vs. Polar Substituents: TTEH’s thienothiophene moiety enhances electron-accepting properties, critical for photovoltaic applications. In contrast, the hydroxyazetidine group in the target compound may favor solubility and hydrogen bonding, making it more suitable for biological applications . Morphology: TTEH forms crystalline structures due to planarity, while the target compound’s azetidine ring could introduce conformational flexibility, affecting solid-state packing .

2-Ethyl-1-(3-fluorothieno[3,4-b]thiophen-2-yl)hexan-1-one (IN1690)

  • Structure: Fluorinated thienothiophene-substituted hexanone .
  • Key Differences: Halogen vs. Hydroxyl Effects: The fluorine atom in IN1690 increases electronegativity and stability, whereas the hydroxyl group in the target compound may improve biocompatibility and metabolic clearance .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one can be conceptually divided into two main stages:

  • Stage 1: Preparation of the 2-ethyl-1,3-hexane diol or related intermediate through aldol condensation and subsequent hydrogenation.
  • Stage 2: Introduction of the 3-hydroxyazetidin-1-yl moiety via nucleophilic substitution or amination reactions.

Preparation of 2-Ethyl-1,3-hexane Diol Intermediate

A key precursor in the synthesis is 2-ethyl-1,3-hexane diol, which can be efficiently prepared from n-butyraldehyde through an aldol condensation followed by catalytic hydrogenation. This method is well-documented and involves the following:

  • Aldol Condensation:

    • React n-butyraldehyde with itself in the presence of an alkali metal hydroxide (e.g., potassium hydroxide) or alkali earth metal hydroxide catalyst.
    • Use of a neutral phase-transfer catalyst (e.g., polyethylene glycol) significantly improves reaction control, minimizes hazardous byproducts, and increases yield.
    • The reaction forms 2-ethyl-3-hydroxy-hexanal as an intermediate.
  • Catalytic Hydrogenation:

    • The intermediate 2-ethyl-3-hydroxy-hexanal is hydrogenated using a Raney nickel catalyst.
    • Conditions typically involve temperatures between 60–140 °C and pressures of 10–60 bar.
    • The hydrogenation step converts the aldehyde intermediate into 2-ethyl-1,3-hexane diol with yields exceeding 50%.
  • Purification:

    • The product is isolated via vacuum distillation.
    • The boiling point of 2-ethyl-1,3-hexane diol is approximately 100 °C at 6 mbar pressure.
Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Aldol condensation n-Butyraldehyde, KOH, PEG 40 °C, in butanol solvent ~50 Neutral phase-transfer catalyst improves selectivity
2 Catalytic hydrogenation Raney nickel, H2 gas 60–140 °C, 10–60 bar pressure >50 Converts hydroxyaldehyde to diol

This two-step process is a technically simple and efficient route to the diol intermediate, which is crucial for further functionalization.

Summary Table of Preparation Methodology

Synthetic Step Key Reaction Type Reagents/Catalysts Conditions Product/Intermediate Yield / Notes
Aldol condensation Base-catalyzed condensation n-Butyraldehyde, KOH, PEG (phase-transfer catalyst) 40 °C, butanol solvent 2-Ethyl-3-hydroxy-hexanal (aldehyde intermediate) ~50% yield
Catalytic hydrogenation Hydrogenation Raney nickel, H2 60–140 °C, 10–60 bar pressure 2-Ethyl-1,3-hexane diol >50% yield
Nucleophilic substitution / amination Azetidine ring introduction 3-Hydroxyazetidine, base (NaH, K2CO3) DMF or THF, inert atmosphere This compound Dependent on conditions, optimized per synthesis

Research Findings and Optimization Notes

  • The use of a neutral phase-transfer catalyst in the aldol condensation step is critical for improving the selectivity and yield, reducing hazardous byproducts such as 2-ethyl-2-hexanal to below 3%.
  • Catalytic hydrogenation using Raney nickel is preferred due to its efficiency and ability to fully reduce the aldehyde intermediate without over-reduction.
  • The hydroxyazetidine moiety introduction requires careful control of reaction conditions to prevent ring-opening or side reactions, often necessitating mild bases and low temperatures.
  • Purification by vacuum distillation and chromatographic techniques ensures high purity of the final compound.
  • Yields for the overall multi-step synthesis can exceed 50%, with room for optimization depending on reagent purity, catalyst activity, and process scale.

Q & A

Q. What are the recommended experimental protocols for synthesizing 2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one, and how can reproducibility be ensured?

Methodological Answer: Synthesis should follow a stepwise approach:

Azetidine Functionalization : Introduce the 3-hydroxyazetidin-1-yl group via nucleophilic substitution or ring-opening reactions under controlled pH and temperature .

Ketone Formation : Use a Friedel-Crafts acylation or Grignard reaction to attach the hexan-1-one moiety, ensuring anhydrous conditions to avoid side reactions.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (solvent: ethanol/water) to isolate the compound.

Characterization : Provide NMR (¹H, ¹³C), FT-IR, and HPLC data in the main manuscript. Include high-resolution mass spectrometry (HRMS) and X-ray crystallography (if available) in supporting information .

Q. Table 1: Key Characterization Data

TechniqueExpected Signals/PeaksPurpose
¹H NMRδ 1.2–1.6 (m, 2-Ethyl chain), δ 3.8–4.2 (azetidine protons)Confirm substitution patterns
FT-IR~1700 cm⁻¹ (C=O stretch), ~3400 cm⁻¹ (O-H stretch)Verify ketone and hydroxyl groups
HPLC (RP-C18)Retention time ~8.2 min (95% purity threshold)Assess purity

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

  • Controlled Replication : Repeat synthesis and characterization under identical conditions to original studies, noting solvent grades and instrumentation calibration .
  • Data Cross-Validation : Compare results with structurally analogous compounds (e.g., 2-Ethyl-1-(2-hydroxy-4-methylphenyl)-1-hexanone ). For example, solubility in DMSO may vary due to azetidine’s polarity versus aryl groups.
  • Statistical Analysis : Report mean ± standard deviation for triplicate measurements and use differential scanning calorimetry (DSC) for precise melting point determination .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G** level to model electron density distribution. Focus on the azetidine ring’s lone pair orientation and ketone electrophilicity .
  • Transition State Analysis : Use QM/MM simulations to predict activation barriers for nucleophilic attacks (e.g., by amines or thiols). Compare with experimental kinetics from stopped-flow spectrophotometry.
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate reactivity in polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., methanol) .

Q. How can researchers resolve contradictions in stability data under oxidative conditions?

Methodological Answer:

  • Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect radical intermediates during oxidation. For example, hydroxyl radicals may degrade the azetidine ring, while the ethylhexanone chain remains intact .
  • Morphological Analysis : Compare crystalline versus amorphous forms via XRD. Crystalline structures (e.g., planar azetidine conformers) often exhibit higher oxidative stability than amorphous phases .
  • Accelerated Aging Tests : Conduct stability studies at 40°C/75% RH for 6 months, monitoring degradation products via LC-MS. Correlate findings with computational degradation pathways .

Q. Table 2: Stability Parameters Under Oxidative Stress

ConditionDegradation PathwayHalf-Life (Days)Key Degradants
H₂O₂ (0.1 M, 25°C)Azetidine ring cleavage14Hexanone derivatives
UV Light (365 nm)Ketone photo-oxidation7Carboxylic acid byproducts

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modified azetidine substituents (e.g., 3-methoxyazetidin-1-yl) or varying alkyl chain lengths (e.g., pentan-1-one vs. heptan-1-one) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization. For example, replace the hydroxy group with a fluorophore for binding affinity studies.
  • Data Integration : Use cheminformatics tools (e.g., MOE) to correlate electronic parameters (Hammett σ) with IC₅₀ values. Publish dose-response curves and statistical significance (p < 0.05) in supporting information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one
Reactant of Route 2
Reactant of Route 2
2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.